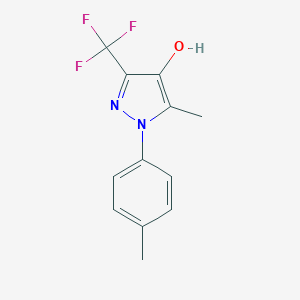
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as MTFP and has a molecular formula of C13H11F3N2O. In
Aplicaciones Científicas De Investigación
MTFP has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of MTFP is in the field of cancer research. Studies have shown that MTFP has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
MTFP has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTFP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes MTFP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of MTFP is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, MTFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. MTFP has also been shown to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and growth.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects. Studies have shown that MTFP can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. MTFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTFP in lab experiments is its high potency. MTFP has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MTFP is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of MTFP. One potential direction is to explore its potential use as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthesis methods for MTFP that can improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of MTFP and its potential side effects.
Conclusion
In conclusion, MTFP is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high potency and anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of MTFP involves the reaction of 4-methylacetophenone with trifluoromethyl isocyanate followed by the reaction with hydrazine hydrate. The final product is obtained by reacting the intermediate with acetic acid. This synthesis method was first reported by Xu et al. in 2012 and has since been used by many researchers to obtain MTFP in high yields.
Propiedades
Fórmula molecular |
C12H11F3N2O |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-5-9(6-4-7)17-8(2)10(18)11(16-17)12(13,14)15/h3-6,18H,1-2H3 |
Clave InChI |
YSYACRDSRJNJJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

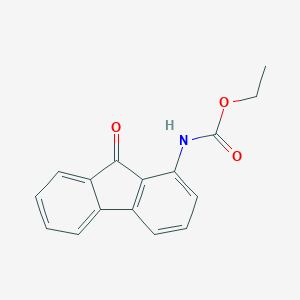
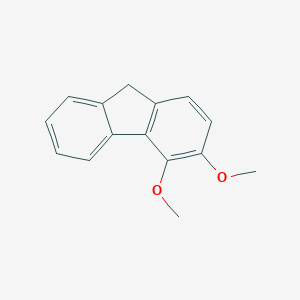
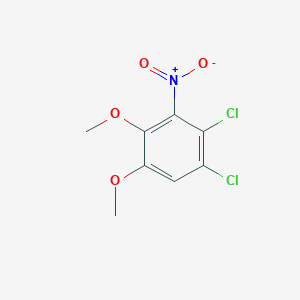
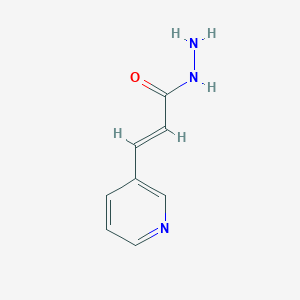
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)


![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
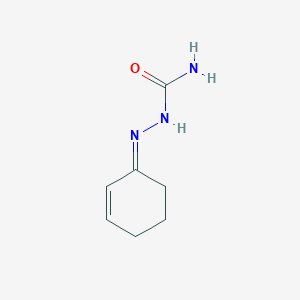
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
